

Application Notes and Protocols: Derazantinib in Combination with Immunotherapy in Murine Models

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Compound of Interest

Compound Name: *Derazantinib*

Cat. No.: *B8069357*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the combination of **derazantinib**, a multi-kinase inhibitor, with immunotherapy in preclinical murine cancer models. The provided methodologies are based on established research demonstrating the synergistic anti-tumor effects of this combination, offering a valuable resource for designing and executing similar in vivo studies.

Introduction

Derazantinib is an orally bioavailable small molecule inhibitor of fibroblast growth factor receptor (FGFR) kinases 1, 2, and 3.[1][2] Notably, it also exhibits potent inhibitory activity against colony-stimulating factor 1 receptor (CSF1R).[3][4] This dual-targeting mechanism provides a strong rationale for combining **derazantinib** with immune checkpoint inhibitors. By inhibiting CSF1R, **derazantinib** can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive landscape.[3][5] This modulation can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-L1 antibodies, which aim to reinvigorate the anti-tumor T-cell response.[3][6]

Preclinical studies in syngeneic murine tumor models have demonstrated that the combination of **derazantinib** and an anti-PD-L1 antibody leads to enhanced anti-tumor efficacy, including inhibition of primary tumor growth and a reduction in metastases.[3][6][7] This enhanced effect

is associated with an increased infiltration of cytotoxic T cells, natural killer (NK) cells, and T-helper cells into the tumor.[3][4]

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the combination of **derazantinib** and anti-PD-L1 therapy in the 4T1 murine breast cancer model.

Table 1: Efficacy of **Derazantinib** in Combination with Anti-PD-L1 in the 4T1 Syngeneic Breast Cancer Model

Treatment Group	Primary Tumor Growth	Lung Metastases	Liver Metastases	Spine Metastases
Vehicle Control	-	-	-	-
Derazantinib	Tumor Stasis	Reduced	Reduced	Reduced
Anti-PD-L1 Antibody	No Efficacy	No Efficacy	No Efficacy	No Efficacy
Derazantinib + Anti-PD-L1	Increased Efficacy vs. Derazantinib Alone	Further Reduced	Further Reduced	Further Reduced

Data compiled from El Shemerly et al., 2022.[3]

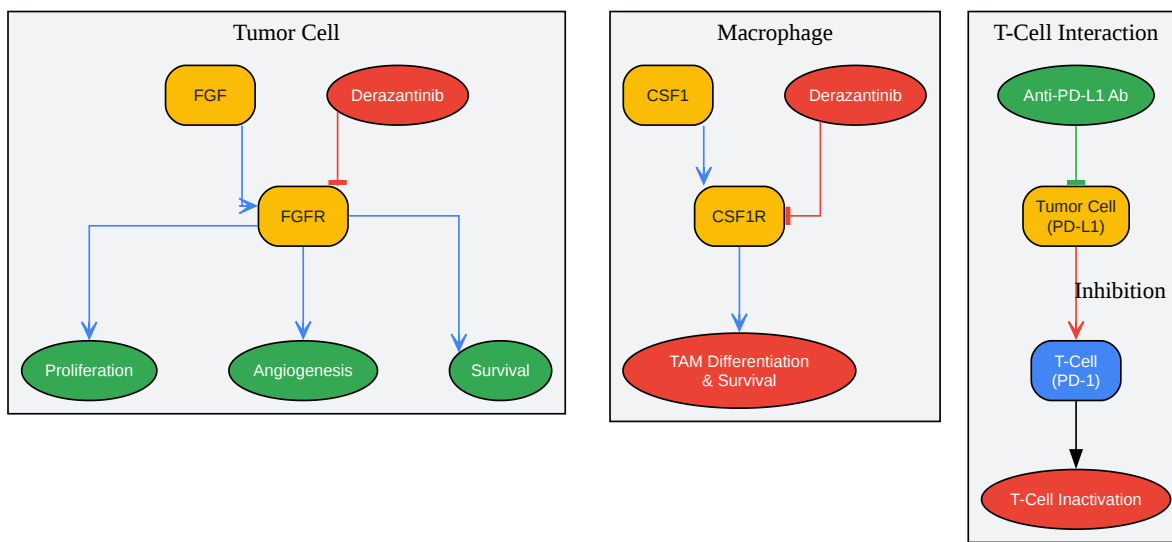
Table 2: Modulation of the Tumor Immune Microenvironment in 4T1 Tumors

Treatment Group	Cytotoxic T Cells (CD8+)	Natural Killer (NK) Cells	T-Helper Cells (CD4+)
Vehicle Control	Baseline	Baseline	Baseline
Derazantinib + Anti-PD-L1	Strongly Increased	Strongly Increased	Strongly Increased

Data compiled from El Shemerly et al., 2022.[3]

Signaling Pathways and Experimental Workflow

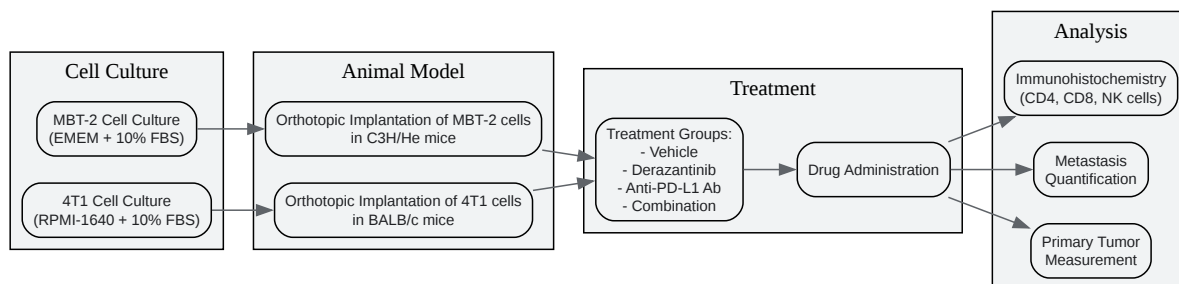
Signaling Pathway of Derazantinib's Dual Action



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Caption: Dual inhibitory action of **derazantinib** and the effect of anti-PD-L1.

Experimental Workflow for In Vivo Studies



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Caption: Workflow for murine studies of **derazantinib** and immunotherapy.

Experimental Protocols

Cell Culture

1.1. 4T1 Murine Breast Carcinoma Cells[1][2][7][8][9]

- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing:
 - Aspirate the culture medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).
 - Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-3 minutes until cells detach.
 - Neutralize the trypsin with 4-6 mL of complete culture medium.
 - Centrifuge the cell suspension at 300 x g for 3-5 minutes.

- Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:4 ratio.
- Change the medium every 2-3 days.

1.2. MBT-2 Murine Bladder Tumor Cells[\[5\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Culture Medium: Eagle's Minimum Essential Medium (EMEM) or RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Follow the same procedure as for 4T1 cells. The doubling time is approximately 24 hours.

Murine Tumor Models

2.1. 4T1 Orthotopic Breast Cancer Model[\[1\]](#)[\[4\]](#)[\[13\]](#)[\[14\]](#)

- Animals: 6-8 week old female BALB/c mice.
- Cell Preparation:
 - Harvest 4T1 cells during the logarithmic growth phase.
 - Wash the cells twice with sterile PBS.
 - Resuspend the cells in sterile PBS at a concentration of 5×10^6 cells/mL.
- Implantation Procedure:
 - Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
 - Shave the fur around the fourth mammary fat pad.
 - Inject 100 µL of the cell suspension (5×10^5 cells) subcutaneously into the mammary fat pad using a 26-gauge needle.
 - Monitor the mice for tumor growth, which is typically palpable within one week.

2.2. MBT-2 Orthotopic Bladder Cancer Model[3][6]

- Animals: Female C3H/He mice.
- Cell Preparation:
 - Harvest and wash MBT-2 cells as described for 4T1 cells.
 - Resuspend the cells in sterile PBS at a concentration of 5×10^6 cells/mL.
- Implantation Procedure (Direct Injection):
 - Anesthetize the mouse.
 - Make a transperitoneal incision to expose the bladder.
 - Slowly inject 20 μ L of the cell suspension (1×10^5 cells) into the submucosal layer of the bladder wall.
 - Return the bladder to the abdominal cavity and suture the incision.

Drug Administration

3.1. Derazantinib[15][16]

- Formulation: While specific formulations for in vivo studies can vary, a common approach is to dissolve **derazantinib** in a vehicle such as a solution of DMSO, PEG300, Tween80, and water.
- Dosage: A well-tolerated and effective dose in murine models is up to 75 mg/kg.
- Administration: Administer orally (p.o.) once daily.

3.2. Anti-PD-L1 Antibody[17][18][19]

- Antibody Clone: 10F.9G2 is a commonly used clone for in vivo studies in mice.
- Dosage: A standard dose range is 100-250 μ g per mouse.

- Administration: Administer intraperitoneally (i.p.) 2-3 times per week.

Assessment of Efficacy

4.1. Primary Tumor Growth

- Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
- Calculate the tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.

4.2. Quantification of Lung Metastases (India Ink Method)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Euthanize the mouse at the study endpoint.
- Expose the trachea and cannulate it with a fine-gauge needle or catheter.
- Slowly inject 1-2 mL of a 15% India ink solution in PBS into the lungs via the trachea until the lungs are fully inflated and appear black.
- Excise the lungs and place them in Fekete's solution (100 mL of 70% ethanol, 10 mL of 37% formaldehyde, and 5 mL of glacial acetic acid) for at least 24 hours to fix the tissue and bleach the black pigment from the normal lung tissue.
- Metastatic nodules will appear as white spots against the dark background of the normal lung tissue.
- Count the number of surface nodules on all lobes of the lungs under a dissecting microscope.

Immunohistochemistry for Immune Cell Infiltration

This protocol provides a general guideline for the immunohistochemical staining of CD4+, CD8+, and NK cells in formalin-fixed, paraffin-embedded (FFPE) murine tumor tissues.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

5.1. Tissue Preparation

- Fix the excised tumor tissue in 10% neutral buffered formalin for 24 hours.

- Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
- Cut 4-5 μm sections and mount them on positively charged slides.

5.2. Staining Protocol

- Deparaffinization and Rehydration:
 - Incubate slides in xylene (2 x 5 minutes).
 - Rehydrate through graded ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker, water bath, or microwave. The optimal time and temperature should be optimized for each antibody.
 - Allow the slides to cool to room temperature.
- Peroxidase Block:
 - Incubate the sections with 3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity.
 - Rinse with PBS.
- Blocking:
 - Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Incubate the sections with the primary antibody (anti-CD4, anti-CD8, or an NK cell marker like anti-NK1.1 or anti-Nkp46) diluted in blocking buffer overnight at 4°C. The optimal antibody concentration should be determined empirically.

- Secondary Antibody and Detection:
 - Wash the slides with PBS.
 - Incubate with a biotinylated secondary antibody (e.g., goat anti-rat or goat anti-rabbit, depending on the primary antibody host) for 30-60 minutes.
 - Wash with PBS.
 - Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
 - Wash with PBS.
- Chromogen Development:
 - Incubate the sections with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown color intensity is reached.
 - Rinse with distilled water.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through graded ethanol and clear in xylene.
 - Mount with a permanent mounting medium.

5.3. Analysis

- The stained slides can be scanned to create digital images.
- The number of positive cells (brown staining) can be quantified in multiple high-power fields using image analysis software.
- Data can be expressed as the number of positive cells per unit area (e.g., cells/mm²).

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